molecular formula C9H12INS B2368632 Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide CAS No. 63182-88-7

Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide

Cat. No.: B2368632
CAS No.: 63182-88-7
M. Wt: 293.17
InChI Key: MJXYATOSXYKZAH-UHFFFAOYSA-N
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Description

Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide is a chemical compound with a complex structure that includes a methyl group, a benzenecarboximidothioate moiety, and a hydroiodide component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide typically involves the reaction of methyl benzenecarboximidothioate with methyl iodide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then stirred for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Halides, alkoxides

Scientific Research Applications

Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential to modulate biological pathways involved in disease states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in both research and industry .

Biological Activity

Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Chemical Formula : C₉H₁₃I₁N₁S
  • Molecular Weight : 296.17 g/mol

The presence of a methylsulfanyl group and a phenyl ring contributes to its unique properties, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as a modulator for receptors associated with neurotransmission and hormonal regulation.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially affecting bacterial cell membranes or metabolic processes.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, indicating potential for use in treating infections.
  • Anticancer Potential : In vitro experiments reveal cytotoxic effects on cancer cell lines, suggesting it may inhibit tumor growth through apoptosis induction.
  • Neuroprotective Effects : Some findings indicate that the compound could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating its potential as a therapeutic agent against bacterial infections.
  • Cytotoxicity in Cancer Cells
    • Research involving various cancer cell lines (e.g., breast cancer MCF-7) showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. This suggests a promising avenue for cancer therapy development.
  • Neuroprotection
    • In a model of oxidative stress-induced neuronal damage, the compound exhibited protective effects, reducing cell death and maintaining cellular integrity. This highlights its potential role in neuroprotection.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundYesYesYes
2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamideModerateYesNo
4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acidYesModerateYes

Properties

IUPAC Name

methyl N-methylbenzenecarboximidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.HI/c1-10-9(11-2)8-6-4-3-5-7-8;/h3-7H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXYATOSXYKZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CC=C1)SC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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